B1193799 ZEN-3694

ZEN-3694

Número de catálogo: B1193799
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Aplicaciones Científicas De Investigación

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A significant focus of ZEN-3694 research has been its application in metastatic castration-resistant prostate cancer. A Phase 1b/2a study evaluated the safety and efficacy of this compound in combination with enzalutamide, an androgen receptor signaling inhibitor. Key findings from this study include:

  • Patient Cohort : The study enrolled 75 patients with progressive mCRPC who had previously shown resistance to abiraterone and/or enzalutamide.
  • Dosage and Toxicity : Dosing ranged from 36 mg to 144 mg daily, with an acceptable safety profile; 18.7% of patients experienced grade ≥3 toxicities, primarily visual symptoms and thrombocytopenia .
  • Efficacy : The median radiographic progression-free survival (rPFS) was 9.0 months, indicating promising efficacy against resistant cancer types .

Rare Cancers

Recently, Zenith Epigenetics announced the expansion of this compound's development to include rare oncology indications such as NUT carcinoma and malignant peripheral nerve sheath tumors (MPNST). These aggressive cancers currently lack effective approved therapies:

  • NUT Carcinoma : Patients receiving this compound in clinical trials have reported benefits, highlighting its potential in treating this rare cancer .
  • Compassionate Use : The drug has also been provided for compassionate use, allowing access for patients with no other treatment options .

Combination Therapies

Ongoing studies are investigating the efficacy of this compound when combined with other therapeutic agents:

  • Enzalutamide and Pembrolizumab : A Phase II trial is assessing the combined effects of this compound, enzalutamide, and pembrolizumab (an immune checkpoint inhibitor) on metastatic castration-resistant prostate cancer. This combination aims to enhance anti-tumor activity by targeting multiple pathways involved in tumor growth .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses reveal that this compound exhibits dose-dependent pharmacodynamics with significant reductions in target gene expression observed within hours of administration. The half-life is estimated at 5–6 hours, allowing for flexible dosing schedules in clinical settings .

Summary of Clinical Trials

Trial Phase Indication Combination Agents Key Findings
Phase 1b/2aMetastatic Castration-Resistant Prostate CancerEnzalutamideMedian rPFS: 9.0 months; acceptable safety profile
Phase IINUT CarcinomaN/APositive outcomes reported in compassionate use settings
Phase IIMetastatic Castration-Resistant Prostate CancerEnzalutamide, PembrolizumabOngoing evaluation; aims to enhance treatment efficacy

Propiedades

Nombre IUPAC

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ZEN-3694;  ZEN 3694;  ZEN3694.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.